GO-203

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GO-203は、MUC1-Cがんタンパク質のD-アミノ酸細胞透過性ペプチド阻害剤です。MUC1-Cの二量体形成を阻害するように設計されており、そのがん遺伝子機能を阻害します。 この化合物は、癌細胞の増殖と生存を標的とし、破壊する可能性について、前臨床試験で有望な結果を示しています .

科学的研究の応用

It has shown efficacy in inhibiting the growth and survival of MUC1-positive cancer cells, including colorectal, breast, prostate, and lung cancers . Additionally, GO-203 has been investigated for its potential to enhance the efficacy of other anticancer therapies, such as chemotherapy and targeted therapies .

作用機序

GO-203は、MUC1-Cがんタンパク質の細胞質尾部に結合して、そのホモダイマー化を阻害することにより効果を発揮します。 この阻害は、PI3K-AKT-S6K1経路など、癌細胞の増殖と生存を促進する下流のシグナル伝達経路を混乱させます . This compoundは、活性酸素種 (ROS) の産生とミトコンドリア膜電位の喪失を誘導し、癌細胞のアポトーシスを引き起こします .

類似の化合物との比較

類似の化合物

This compound-2C: 作用機序が類似した別のMUC1-C阻害剤.

This compound TFA: 溶解性と安定性が向上したthis compoundのトリフルオロ酢酸塩.

独自性

This compoundは、MUC1-Cがんタンパク質を特異的に標的化できるという点でユニークであり、MUC1陽性癌の治療のための有望な候補となります。 細胞透過性と重要なシグナル伝達経路を混乱させる能力により、他の抗癌ペプチドとは一線を画しています .

準備方法

合成経路と反応条件

GO-203は、固相ペプチド合成 (SPPS) を使用して合成されます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖にD-アミノ酸を逐次的に付加することが含まれます。次に、ペプチドを樹脂から切断し、高速液体クロマトグラフィー (HPLC) を使用して精製します。 反応条件には、通常、望ましくない副反応を防止するための保護基の使用と、ペプチド結合形成を促進するためのカップリング試薬の使用が含まれます .

工業生産方法

工業規模の生産では、this compoundは自動ペプチド合成機を使用して合成できます。これにより、大量のペプチドを効率的かつ再現性良く合成できます。 調製用HPLCなどの高度な精製技術を使用することにより、最終製品の高純度が保証されます .

化学反応の分析

反応の種類

GO-203は、合成中に主にペプチド結合形成反応と切断反応を起こします。 通常の条件下では、酸化、還元、または置換反応を起こすことはありません .

一般的な試薬と条件

カップリング試薬: HBTU (O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート)、HATU (O-(7-アザベンゾトリアゾール-1-イル)-N,N,N',N'-テトラメチルウロニウム-ヘキサフルオロ-ホスフェート)

保護基: Fmoc (9-フルオレニルメチルオキシカルボニル)、Boc (tert-ブチルオキシカルボニル)

切断試薬: TFA (トリフルオロ酢酸)

主要な製品

合成の主要な生成物はthis compoundペプチドそのものであり、HPLC精製により高純度が達成されます .

科学研究への応用

結腸直腸癌、乳癌、前立腺癌、肺癌など、MUC1陽性癌細胞の増殖と生存を阻害する有効性が示されています . さらに、this compoundは、化学療法や標的療法などの他の抗癌療法の有効性を高める可能性について調査されています .

類似化合物との比較

Similar Compounds

GO-203-2C: Another MUC1-C inhibitor with similar mechanisms of action.

This compound TFA: A trifluoroacetic acid salt form of this compound with enhanced solubility and stability.

Uniqueness

This compound is unique in its ability to specifically target the MUC1-C oncoprotein, making it a promising candidate for the treatment of MUC1-positive cancers. Its cell-penetrating properties and ability to disrupt critical signaling pathways set it apart from other anticancer peptides .

特性

IUPAC Name |

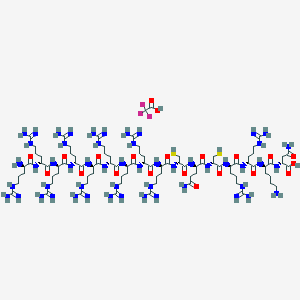

(2R)-4-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H170N52O19S2.C2HF3O2/c88-28-2-1-15-44(71(152)137-56(76(157)158)40-60(91)141)126-63(144)46(17-5-31-116-79(96)97)133-70(151)53(24-12-38-123-86(110)111)135-74(155)57(41-159)139-73(154)55(26-27-59(90)140)136-75(156)58(42-160)138-72(153)54(25-13-39-124-87(112)113)134-69(150)52(23-11-37-122-85(108)109)132-68(149)51(22-10-36-121-84(106)107)131-67(148)50(21-9-35-120-83(104)105)130-66(147)49(20-8-34-119-82(102)103)129-65(146)48(19-7-33-118-81(100)101)128-64(145)47(18-6-32-117-80(98)99)127-62(143)45(16-4-30-115-78(94)95)125-61(142)43(89)14-3-29-114-77(92)93;3-2(4,5)1(6)7/h43-58,159-160H,1-42,88-89H2,(H2,90,140)(H2,91,141)(H,125,142)(H,126,144)(H,127,143)(H,128,145)(H,129,146)(H,130,147)(H,131,148)(H,132,149)(H,133,151)(H,134,150)(H,135,155)(H,136,156)(H,137,152)(H,138,153)(H,139,154)(H,157,158)(H4,92,93,114)(H4,94,95,115)(H4,96,97,116)(H4,98,99,117)(H4,100,101,118)(H4,102,103,119)(H4,104,105,120)(H4,106,107,121)(H4,108,109,122)(H4,110,111,123)(H4,112,113,124);(H,6,7)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUOAIBLROIIFP-BHDSHVNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CS)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H171F3N52O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2426.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GO-203?

A1: this compound functions by binding to the cytoplasmic domain of the MUC1-C subunit, specifically targeting the CQC motif crucial for MUC1-C homodimerization. [] This binding disrupts the formation of MUC1-C dimers, effectively blocking its oncogenic signaling. [, , , ]

Q2: What are the downstream effects of this compound binding to MUC1-C?

A2: this compound binding leads to a cascade of downstream effects, including:

- Inhibition of downstream signaling pathways: this compound disrupts interactions between MUC1-C and key signaling molecules like PI3K p85 [, ], HER2 [], and FLT3 []. Consequently, it inhibits the activation of crucial pathways like PI3K/AKT/mTOR [, , ], MEK/ERK [, ], and STAT5 [], effectively suppressing tumor cell growth and survival.

- Disruption of redox balance: this compound downregulates TIGAR (TP53-inducible glycolysis and apoptosis regulator) [, , ]. This downregulation disrupts the delicate balance of reactive oxygen species (ROS) within cancer cells, leading to increased ROS levels, depletion of glutathione, and ultimately, cell death. [, , , ]

- Induction of apoptosis and cell cycle arrest: By inhibiting survival pathways and disrupting redox balance, this compound promotes apoptosis and induces cell cycle arrest in various cancer cells. [, , , , , ]

- Reversal of epithelial-mesenchymal transition (EMT): this compound downregulates ZEB1, a transcriptional repressor, leading to the induction of miR-200c and subsequent reversal of EMT. This reversal inhibits self-renewal capacity and reduces tumorigenicity. []

- Suppression of MYC expression: this compound inhibits MYC expression by interfering with the WNT/β-catenin pathway and reducing β-catenin occupancy on the MYC promoter. [, ] This suppression contributes to decreased tumor growth and survival.

Q3: How does this compound impact the immune microenvironment?

A3: Research indicates that this compound can modulate the immune microenvironment through several mechanisms:

- Downregulation of PD-L1: this compound reduces PD-L1 expression in cancer cells, potentially enhancing the anti-tumor immune response. [, ]

- Increase in IFN-γ production: Treatment with this compound is associated with increased IFN-γ levels, a cytokine crucial for anti-tumor immunity. []

- Enhancement of CD8+ T cell function: this compound treatment can augment the activity of CD8+ tumor-infiltrating lymphocytes (TILs), boosting their cytotoxic function against cancer cells. []

Q4: What is the significance of targeting MUC1-C in cancer stem cells?

A4: MUC1 is highly expressed on AML stem cells, which are resistant to conventional therapies. [, ] this compound, by inhibiting MUC1-C, shows promise in targeting and eliminating these treatment-resistant AML stem cells, potentially leading to more durable responses. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, Mass Spectrometry) for this compound.

Q6: How stable is this compound under various conditions?

A6: The provided research abstracts do not discuss the stability of this compound under different storage conditions (e.g., temperature, pH).

Q7: What formulation strategies are employed to improve this compound's stability, solubility, or bioavailability?

A8: One study reports the successful encapsulation of this compound into polymeric nanoparticles composed of polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers. [] This encapsulation method facilitates controlled release of this compound, enhances its cellular uptake, and demonstrates improved anti-tumor efficacy with less frequent dosing compared to the non-encapsulated peptide. []

Q8: What is the evidence for this compound's efficacy in preclinical models?

A8: Numerous studies demonstrate the efficacy of this compound in various in vitro and in vivo models:

- In vitro studies: this compound effectively inhibits the growth, colony formation, and induces cell death in various cancer cell lines, including breast, lung, myeloma, and leukemia. [, , , , , , , , , , , , , , , , , , ]

- In vivo studies: this compound demonstrates significant anti-tumor activity in xenograft models of breast, lung, and colon cancers. [, , , , , ] Importantly, it effectively targets and eliminates leukemia initiating cells in a murine model. [] Additionally, this compound exhibits synergistic effects when combined with other anti-cancer agents like bortezomib [], decitabine [, ], and afatinib. []

Q9: Are there any clinical trials evaluating this compound?

A10: this compound has undergone Phase I clinical trials in patients with advanced carcinomas. [] Moreover, a Phase Ib/IIa trial evaluating the combination of this compound and decitabine is underway for patients with relapsed/refractory AML. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。